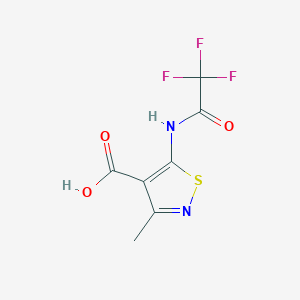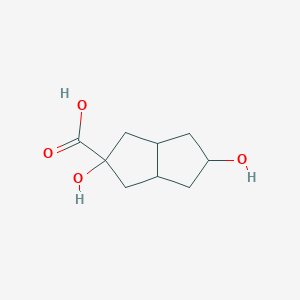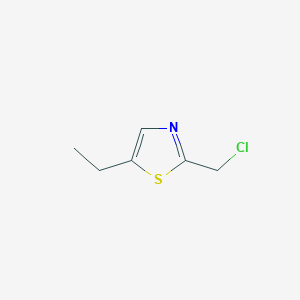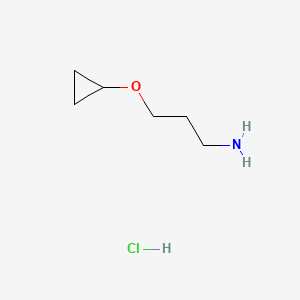
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid is a heterocyclic compound that features an isothiazole ring. This compound is notable for its trifluoroacetamido group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid typically involves the reaction of 3-methylisothiazole-4-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isothiazole ring can be oxidized under strong oxidative conditions.
Reduction: The trifluoroacetamido group can be reduced to an amine under reducing conditions.
Substitution: Electrophilic substitution can occur at the C-5 position of the isothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-Methyl-5-(2,2,2-trifluoroacetamido)isothiazole-4-carboxylic acid is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Properties
Molecular Formula |
C7H5F3N2O3S |
|---|---|
Molecular Weight |
254.19 g/mol |
IUPAC Name |
3-methyl-5-[(2,2,2-trifluoroacetyl)amino]-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3S/c1-2-3(5(13)14)4(16-12-2)11-6(15)7(8,9)10/h1H3,(H,11,15)(H,13,14) |
InChI Key |
ZRJUMGLSGVOQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)




![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)


![Sodium 3-(hydroxymethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484648.png)

